1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone
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Overview
Description
1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone, also known as QPPT, is a chemical compound with potential applications in scientific research. QPPT is a synthetic compound that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is not fully understood. However, it is believed to act as a dopamine transporter blocker, sigma-1 receptor agonist, and monoamine oxidase inhibitor. These actions may contribute to 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone's potential therapeutic effects.
Biochemical and Physiological Effects:
1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which may contribute to its potential antidepressant effects. 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has also been shown to have anxiolytic effects in animal studies. Additionally, 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has been shown to have potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is its potential use in scientific research. 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has shown activity against various targets, making it a potentially useful tool for studying the mechanisms of various neurological and psychiatric disorders. However, one limitation of 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is its limited availability. 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a synthetic compound that may be difficult to obtain in large quantities.
Future Directions
There are several future directions for 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone research. One potential direction is the development of 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone derivatives with improved activity and selectivity. Another direction is the study of 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone's potential use in combination with other drugs for the treatment of various disorders. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone and its potential therapeutic effects.
Synthesis Methods
1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone can be synthesized using various methods. One of the most commonly used methods involves the reaction of 3-quinolinecarboxylic acid with pyrrolidine and thiophene-3-carbaldehyde in the presence of a catalyst. The resulting compound is then purified using chromatography techniques. Other methods involve the use of different starting materials and catalysts.
Scientific Research Applications
1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has potential applications in scientific research. It has been shown to have activity against various targets, including the dopamine transporter, sigma-1 receptor, and monoamine oxidase. 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has also been studied for its potential use in the treatment of neurological and psychiatric disorders, such as depression, anxiety, and addiction.
properties
IUPAC Name |
1-(3-quinolin-8-yloxypyrrolidin-1-yl)-2-thiophen-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c22-18(11-14-7-10-24-13-14)21-9-6-16(12-21)23-17-5-1-3-15-4-2-8-20-19(15)17/h1-5,7-8,10,13,16H,6,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEANTLRYXCLEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)CC4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone |
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